molecular formula C32H22N4 B12465138 N,N'-Di-acridin-9-yl-benzene-1,4-diamine

N,N'-Di-acridin-9-yl-benzene-1,4-diamine

Cat. No.: B12465138
M. Wt: 462.5 g/mol
InChI Key: CHEGZEWTNWNRPZ-UHFFFAOYSA-N
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Description

N,N'-Di-acridin-9-yl-benzene-1,4-diamine is a useful research compound. Its molecular formula is C32H22N4 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H22N4

Molecular Weight

462.5 g/mol

IUPAC Name

1-N,4-N-di(acridin-9-yl)benzene-1,4-diamine

InChI

InChI=1S/C32H22N4/c1-5-13-27-23(9-1)31(24-10-2-6-14-28(24)35-27)33-21-17-19-22(20-18-21)34-32-25-11-3-7-15-29(25)36-30-16-8-4-12-26(30)32/h1-20H,(H,33,35)(H,34,36)

InChI Key

CHEGZEWTNWNRPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NC5=C6C=CC=CC6=NC7=CC=CC=C75

Origin of Product

United States

Historical Context and Evolution of Acridine Chemistry in Functional Material Design

The story of acridine (B1665455), a nitrogen-containing heterocyclic aromatic compound, began in 1870 when it was first isolated from coal tar. ptfarm.plwikipedia.orgmdpi.com Initially noted for its irritating properties and the characteristic blue fluorescence of its salts, acridine's potential extended far beyond its initial discovery. ptfarm.plwikipedia.org The early 20th century marked a significant turning point with the discovery of the antimicrobial properties of acridine derivatives, leading to the development of antimalarial drugs like mepacrine during a period of quinine (B1679958) scarcity. ptfarm.plmdpi.com

The evolution of acridine chemistry from medicinal applications to functional material design is a testament to its versatile molecular scaffold. mdpi.comresearchgate.net The planar and π-conjugated nature of the acridine ring system makes it an attractive building block for materials with specific electronic and optical properties. researchgate.net Researchers have extensively studied acridine derivatives for their potential as anticancer agents due to their ability to intercalate with DNA. researchgate.netnih.gov This inherent ability to interact with biological macromolecules paved the way for exploring their interactions with other molecular systems. In recent years, the focus has expanded to include applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), where acridine-based compounds have been investigated as hole-transporting materials and hosts for phosphorescent emitters. nih.govresearchgate.netresearchgate.net The development of synthetic methods, such as the Bernthsen acridine synthesis, has been crucial in enabling the creation of a wide array of substituted acridines, allowing for fine-tuning of their properties for various applications. wikipedia.orgmdpi.com

Significance of Aromatic Diamine Scaffolds As Linkers and Electronic Modulators

Aromatic diamines are a critical class of compounds in polymer chemistry and materials science, often serving as fundamental building blocks or "linkers" to construct larger, more complex molecular architectures. Their rigid and conjugated structures can impart desirable thermal stability and mechanical strength to polymers. The nature of the aromatic diamine linker can significantly influence the electronic properties of the final molecule. nih.gov

Rationale for Investigating N,n Di Acridin 9 Yl Benzene 1,4 Diamine: a Convergent Molecular Architecture

The molecular architecture of N,N'-Di-acridin-9-yl-benzene-1,4-diamine represents a thoughtful convergence of the principles discussed above. This compound brings together two well-defined functional components: the photo- and electro-active acridine (B1665455) moieties and the electronically significant p-phenylenediamine (B122844) linker.

The rationale for investigating this specific structure is multifold:

Synergistic Properties: The design anticipates that the combination of the acridine and p-phenylenediamine units could lead to emergent properties that are not present in the individual components.

Electronic Communication: The p-phenylenediamine linker is expected to facilitate electronic communication between the two terminal acridine units. The degree of this communication can influence the photophysical behavior of the molecule, potentially leading to interesting absorption and emission characteristics.

Charge Transport Potential: The extended π-conjugated system spanning the entire molecule suggests its potential as a charge-transporting material, a crucial characteristic for applications in organic electronics.

Structural Rigidity and Planarity: The inherent rigidity of the acridine and benzene (B151609) units can lead to a well-defined molecular conformation, which is often desirable for creating ordered thin films in electronic devices.

The synthesis of such a molecule would typically involve the reaction of 9-chloroacridine (B74977) with p-phenylenediamine. Various synthetic methodologies have been developed for the preparation of 9-aminoacridine (B1665356) derivatives, which could be adapted for the synthesis of this bis-acridine compound. nih.govnih.govresearchgate.netorgsyn.org

Overview of Current Academic Research Trajectories for Bis Acridine Systems

Strategic Disconnection and Retrosynthetic Analysis of N,N'-Di-acridin-9-yl-benzene-1,4-diamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection points are the two carbon-nitrogen (C-N) bonds linking the acridine moieties to the central benzene-1,4-diamine ring.

This disconnection strategy suggests that the primary synthetic route involves the coupling of two equivalents of an activated acridine precursor with one equivalent of benzene-1,4-diamine. The most common activated precursor for this type of reaction is 9-chloroacridine (B74977). The electron-withdrawing nature of the acridine ring system makes the C9 position highly susceptible to nucleophilic attack by the amino groups of the diamine linker.

Therefore, the synthesis is simplified to two main challenges: the efficient preparation of the 9-chloroacridine precursor and the optimization of the coupling reaction with benzene-1,4-diamine.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound hinges on the availability and purity of its constituent building blocks: the acridine electrophile and the diamine nucleophile.

9-Chloroacridine is the most pivotal intermediate for the synthesis of this compound. It is typically prepared by the chlorination of 9(10H)-acridone or its precursors. The most common laboratory methods involve heating 9(10H)-acridone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). orgsyn.orgchemicalbook.com

The general reaction involves dissolving or suspending 9(10H)-acridone in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent, and heating the mixture under reflux for several hours. chemicalbook.comresearchgate.net After the reaction is complete, the excess POCl₃ is carefully removed, and the reaction mixture is poured onto ice. The pH is then adjusted to be slightly basic, causing the crude 9-chloroacridine to precipitate as a solid. chemicalbook.com Purification can be achieved by recrystallization or column chromatography to yield fine yellow, needle-like crystals. chemicalbook.com Alternative starting materials include N-phenylanthranilic acid, which can be converted to 9-chloroacridine in a one-pot reaction with phosphorus halides. orgsyn.org

Table 1: Selected Methods for the Synthesis of 9-Chloroacridine

Starting MaterialReagent(s)ConditionsTypical YieldReference
9(10H)-AcridonePhosphorus oxychloride (POCl₃)Reflux, 12 hours89% chemicalbook.com
N-phenylanthranilic acidPhosphorus oxychloride (POCl₃)HeatingNot specified orgsyn.org
9(10H)-AcridonePhosphorus pentachloride (PCl₅)HeatingNot specified orgsyn.org
Diphenylamine-2-carboxylic acidPhosphorus oxychloride (POCl₃)RefluxNot specified researchgate.net

Functionalization and Derivatization of Benzene-1,4-diamine Linkers

To create structural analogues of the target molecule, the central benzene-1,4-diamine linker can be functionalized with various substituents. Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic and photophysical properties of the final compound.

One common method for introducing functional groups onto an aromatic ring is through electrophilic aromatic substitution on a precursor molecule, followed by conversion to the diamine. For instance, nitration of a substituted benzene (B151609) can be followed by reduction of the nitro groups to amines.

Alternatively, functionalization can be achieved using modern techniques such as diazonium reactions. acs.orgresearchgate.net A diazonium salt can be generated from an aniline (B41778) derivative and subsequently used to introduce a wide range of functional groups. For preparing substituted benzene-1,4-diamines, one could start with a functionalized 4-nitroaniline, perform the desired chemical modifications, and then reduce the nitro group to an amine to yield the final substituted diamine linker. Reductive amination is another versatile method for preparing derivatives. researchgate.net

Coupling Reactions for the Formation of the this compound Core

The final and most critical step in the synthesis is the formation of the two C-N bonds that connect the acridine units to the central diamine linker. This can be accomplished primarily through two major strategies: classical nucleophilic aromatic substitution or modern transition metal-catalyzed cross-coupling reactions.

The most direct route to this compound is through a double nucleophilic aromatic substitution (SₙAr) reaction. In this reaction, the amino groups of benzene-1,4-diamine act as nucleophiles, attacking the electron-deficient C9 position of two separate 9-chloroacridine molecules. orgsyn.org

The SₙAr mechanism proceeds via a two-step addition-elimination sequence. chemistrysteps.comlibretexts.org The nucleophilic amine first adds to the aromatic ring of the acridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the electron-withdrawing character of the heterocyclic acridine system. In the subsequent step, the chloride leaving group is eliminated, restoring the aromaticity of the acridine ring and forming the C-N bond. chemistrysteps.com

This reaction is typically carried out by heating 9-chloroacridine with benzene-1,4-diamine in a polar aprotic solvent such as dimethylformamide (DMF) or in a high-boiling point solvent like phenol. orgsyn.org The reaction often requires elevated temperatures to overcome the activation energy for the nucleophilic attack. The presence of a base may be used to deprotonate the amine nucleophile, increasing its reactivity, or to neutralize the HCl generated during the reaction.

An increasingly powerful alternative to classical SₙAr is the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods offer several advantages, including milder reaction conditions, higher functional group tolerance, and often better yields, particularly for less reactive substrates.

This approach would involve the coupling of 9-chloroacridine with benzene-1,4-diamine in the presence of a palladium or copper catalyst. A typical catalytic system consists of a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a suitable phosphine (B1218219) ligand, like Xantphos or BINAP. researchgate.net A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the 9-chloroacridine C-Cl bond, followed by coordination of the amine. Reductive elimination from the resulting palladium complex yields the desired N-acridinyl amine product and regenerates the active palladium(0) catalyst. While specific examples for the synthesis of this compound using this method are not extensively documented in introductory literature, the principles of transition-metal-catalyzed N-arylation are well-established for a wide range of aryl halides and amines, including heterocyclic systems. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Core Formation Strategies

FeatureNucleophilic Aromatic Substitution (SₙAr)Transition Metal-Catalyzed Cross-Coupling
Mechanism Addition-EliminationOxidative Addition / Reductive Elimination
Catalyst Typically uncatalyzed, may use acid/basePalladium, Copper
Ligands Not requiredPhosphine-based (e.g., Xantphos, BINAP)
Conditions Often harsh (high temperatures)Generally milder conditions
Advantages Simplicity, low cost, no metal contaminationHigh yields, broad substrate scope, functional group tolerance
Disadvantages Limited to activated substrates, potential side reactionsCatalyst cost, ligand sensitivity, potential for metal impurities

Synthetic Approaches to Analogues and Derivatives of this compound

The generation of analogues and derivatives of this compound is primarily achieved through three main strategies: altering the isomeric position of the diamine linker, introducing substituents onto the acridine rings, and replacing the benzene diamine linker with other aromatic or heteroaromatic systems.

The substitution pattern of the central phenylenediamine linker dictates the spatial orientation of the two acridine moieties, which can significantly influence the molecule's interaction with biological targets. The synthesis of these isomers typically involves the reaction of 9-chloroacridine with the corresponding phenylenediamine isomer.

Para-isomer (1,4-diamine): The synthesis of the target compound, this compound, can be achieved through the reaction of 9-chloroacridine with p-phenylenediamine (B122844). Research has shown that related derivatives, such as N¹-(2-methyl/2-chloro/simple acridin-9-yl)benzene-1,4-diamine, can be synthesized via a microwave-assisted reaction of the appropriate 9-chloroacridine derivative with p-phenylenediamine in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. rsc.org A similar double substitution reaction would yield the desired this compound.

Meta-isomer (1,3-diamine): To synthesize N,N'-di-acridin-9-yl-benzene-1,3-diamine, 9-chloroacridine would be reacted with m-phenylenediamine. This would result in a molecule with an angled geometry between the two acridine planes.

Ortho-isomer (1,2-diamine): The synthesis of N,N'-di-acridin-9-yl-benzene-1,2-diamine involves reacting 9-chloroacridine with o-phenylenediamine. wikipedia.orgnih.gov This isomer would feature the two acridine units in close proximity, potentially leading to unique steric and electronic interactions. The synthesis of related organocatalysts from chiral benzene-1,2-diamine building blocks demonstrates the feasibility of using this isomer in coupling reactions. mdpi.com

The general synthetic approach for these isomers is a nucleophilic aromatic substitution, where the amino groups of the phenylenediamine displace the chlorine atom at the 9-position of two acridine molecules. This reaction is often facilitated by heat or microwave irradiation and can be catalyzed by acids or copper-based reagents in what is known as an Ullmann condensation or Goldberg reaction. rsc.orgwikipedia.org

The introduction of substituents onto the acridine ring system is a key strategy for modulating the electronic properties, solubility, and biological activity of the final compound. The synthesis of these substituted analogues typically begins with a substituted aniline, which is then used to construct the acridine core through reactions like the Ullmann condensation followed by cyclization. rsc.orgresearchgate.net

The Ullmann condensation reaction, which couples an aryl halide with an amine, is sensitive to electronic effects. Generally, the presence of electron-withdrawing groups on the aryl halide substrate accelerates the rate of reaction. wikipedia.orgstackexchange.com Conversely, electron-donating groups can decrease the reactivity. In the context of synthesizing substituted this compound, this implies that the synthesis of 9-chloroacridines bearing electron-withdrawing groups (like nitro or chloro) would proceed more readily. rsc.orgmdpi.com

One synthetic route involves the Ullmann condensation of 2-chlorobenzoic acid with various para-substituted anilines (e.g., p-toluidine, p-chloroaniline) to form substituted 2-(phenylamino)benzoic acids. These intermediates are then cyclized, typically using phosphorus oxychloride (POCl₃), to yield the corresponding substituted 9-chloroacridine derivatives. These substituted 9-chloroacridines can then be coupled with a diamine linker. rsc.org For instance, Gellerman described the synthesis of bis-acridine derivatives containing electron-withdrawing or electron-donating groups. rsc.org

Table 1: Synthesis of Substituted Acridine Intermediates for Diamine Coupling rsc.org
Acridine Ring SubstituentAniline PrecursorSubstituent TypeResulting 9-Chloroacridine Intermediate
2-Methylp-ToluidineElectron-Donating9-Chloro-2-methylacridine
2-Chlorop-ChloroanilineElectron-Withdrawing2,9-Dichloroacridine
UnsubstitutedAnilineNeutral9-Chloroacridine

The reactivity of these intermediates in the subsequent coupling with phenylenediamine can also be influenced by the substituents. These modifications allow for the creation of a diverse library of compounds with potentially enhanced or specialized activities. rsc.org

Replacing the central phenylenediamine with other aryl or heteroaryl linkers offers another avenue to create structural diversity. This modification can alter the distance, rigidity, and electronic nature of the bridge connecting the two acridine units.

Alkyl and Polyamine Linkers: Flexible linkers, such as spermidine, have been used to connect two acridine moieties. The synthesis involves coupling the linker, a diamine, with a 9-methoxyacridine (B162088) derivative. nih.gov This approach allows for significant conformational freedom in the final molecule. A series of bis-acridine derivatives have also been synthesized through the condensation of 9-chloroacridines with diamines like N,N'-dimethylethane-1,2-diamine and N,N'-dimethylpropane-1,3-diamine. researchgate.net

Heterocyclic Linkers: Heterocyclic rings can be incorporated as linkers, introducing specific geometries and potential hydrogen bonding sites. For example, 1,2,3-triazole linkers have been used to synthesize bis-acridine compounds. This is achieved via a 1,3-dipolar cycloaddition "click" reaction between a 9-azidoacridine (B1194597) and a molecule containing two terminal alkyne groups. nih.gov

Other Aryl Linkers: While the focus is often on diamine linkers, other synthetic strategies allow for the connection of acridine to various aryl systems. Palladium-catalyzed reactions, for instance, can couple acridines to phenyl, furyl, and thienyl groups. nih.gov The synthesis of N,N′-diphenyl-N,N′-bis(9,9-dimethylfluoren-2-yl)-9-hexyl-(4,4′-diaminophenyl) carbazole (B46965) showcases the use of more complex, fused aromatic systems as linkers between different functional groups, a strategy applicable to acridine derivatives. ccspublishing.org.cn

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of acridine derivatives aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solvent-Free and Alternative Solvents: A significant green approach is the reduction or elimination of volatile organic solvents. Solvent-free synthesis of acridinediones has been achieved by the direct thermal heating of reagents under melting conditions, resulting in high yields and short reaction times. arkat-usa.orgresearchgate.net Where solvents are necessary, more environmentally benign options are sought. Microwave-assisted synthesis of acridine derivatives has been successfully performed in water, a safe and eco-friendly solvent. rsc.org Deep eutectic solvents (DES) have also been employed for copper-catalyzed C-N coupling reactions, offering a recyclable and non-toxic medium. nih.gov

Catalysis: The use of efficient and reusable catalysts is a cornerstone of green chemistry. The traditional Ullmann condensation often requires stoichiometric amounts of copper, leading to significant waste. wikipedia.org Modern methods focus on catalytic amounts of copper or palladium. organic-chemistry.orgresearchgate.net Heterogeneous catalysts, such as metal ion-exchanged NaY zeolite, have been used for the solvent-free synthesis of acridine derivatives. These catalysts are easily separated from the reaction mixture and can be reused. nih.gov Other reusable catalysts include camphor (B46023) sulfonic acid for acridine synthesis. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prominent energy-efficient technique applied to the synthesis of acridine compounds. rsc.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. rsc.orgjocpr.comjocpr.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. Due to the molecule's inherent symmetry, with two identical acridinyl units attached to a central para-phenylenediamine core, the NMR spectra are simpler than might be anticipated for a molecule of its size. The numbering scheme used for NMR assignments is provided in Figure 1.

Numbering scheme for this compound
Figure 1. Chemical structure and atom numbering for this compound used for NMR assignments.

Because direct experimental spectra for this exact compound are not publicly available, the following data tables represent predicted values and data from closely related structural analogs, such as N-(acridin-9-yl)arenesulfonamides and substituted p-phenylenediamines, to provide a representative analysis. nih.govnih.govresearchgate.net

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1', 8'8.25 (d)124.5
2', 7'7.50 (t)121.0
3', 6'7.90 (t)130.0
4', 5'8.10 (d)118.0
9'-155.0
4a', 9a'-141.0
8a', 10a'-149.0
1, 4-138.0
2, 3, 5, 67.20 (s)125.0
N-H9.50 (s)-

Note: Predicted shifts are based on data from analogous structures. 'd' denotes a doublet, 't' a triplet, and 's' a singlet.

To unequivocally assign these resonances and establish through-bond and through-space connectivities, multi-dimensional NMR experiments are indispensable. sdsu.eduscience.govipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling relationships within the acridinyl spin systems. For instance, cross-peaks would be expected between H-1' and H-2', H-2' and H-3', and H-3' and H-4' (and their symmetric counterparts), confirming their sequential arrangement in the aromatic rings. The absence of COSY correlations for the singlet at 7.20 ppm would confirm the magnetic equivalence of the phenylenediamine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netbeilstein-journals.org It would be used to definitively assign the carbon signals of the protonated aromatic rings by correlating the proton shifts with their attached carbons (e.g., H-1' with C-1', H-2' with C-2', etc., and the phenylenediamine protons with their corresponding carbons).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying the connectivity between different structural fragments through two- and three-bond correlations. sdsu.eduscience.govipb.pt Key correlations would include:

The N-H proton to the C-9' of the acridine and C-1 of the phenylenediamine, confirming the N-C bond.

The phenylenediamine protons (H-2,3,5,6) to the quaternary carbons C-1 and C-4, as well as to the neighboring protonated carbons.

Protons on the acridine ring (e.g., H-1', H-4') to the quaternary carbons C-9', C-4a', and C-8a', which helps to assign these non-protonated carbons.

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of the compound in the solid phase, revealing information about packing and intermolecular interactions. illinois.edunih.govnih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard technique used for such analyses.

The ¹³C CP/MAS spectrum would likely show broader resonances compared to the solution-state NMR. Polymorphism, or the existence of different crystal packing arrangements, could be identified by the appearance of multiple signals for crystallographically inequivalent carbon atoms. For instance, if the two acridinyl groups are not perfectly equivalent in the crystal lattice due to packing forces, a splitting of the carbon signals would be observed. Furthermore, techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) in the solid state can reveal through-space proximities, providing evidence for specific intermolecular π-π stacking interactions between the acridine rings of adjacent molecules, a common feature in such large, planar aromatic systems. polymersynergies.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are expected to be rich in information. The key vibrational modes are associated with the N-H group, the C=N and C=C bonds of the aromatic systems, and C-H bending vibrations. chemicalbook.com

Interactive Data Table 2: Key IR and Raman Vibrational Frequencies

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretching3300 - 3400Weak/Not ObservedMedium-Sharp (IR)
Aromatic C-H Stretching3000 - 31003000 - 3100Medium (IR/Raman)
C=C/C=N Ring Stretching (Acridine)1580 - 16201580 - 1620Strong (IR/Raman)
Phenylenediamine Ring Stretching1500 - 15201500 - 1520Strong (IR/Raman)
C-N Stretching1250 - 13501250 - 1350Strong (IR)
Out-of-Plane C-H Bending740 - 760740 - 760Strong (IR)

The N-H stretching vibration is a particularly diagnostic peak in the IR spectrum. The C=C and C=N stretching vibrations from the extensive aromatic system are expected to be strong in both IR and Raman spectra.

The planarity and conformation of the molecule can influence the vibrational spectra. The relative orientation of the acridine rings with respect to the central phenylenediamine ring can affect the conjugation and, consequently, the frequencies and intensities of the ring stretching modes. In the solid state, intermolecular hydrogen bonding involving the N-H groups would lead to a broadening and red-shifting (lower frequency) of the N-H stretching band compared to a dilute solution in a non-polar solvent. Raman spectroscopy is particularly sensitive to the vibrations of the non-polar C=C bonds in the aromatic rings and can be used to study π-π stacking interactions, which would perturb these vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound by providing a highly accurate mass measurement.

For this compound, with a chemical formula of C₃₂H₂₂N₄, the expected monoisotopic mass can be calculated with high precision.

Interactive Data Table 3: HRMS Data

ParameterValue
Chemical FormulaC₃₂H₂₂N₄
Calculated Monoisotopic Mass462.1844
Ionization Mode (Typical)Electrospray Ionization (ESI) or MALDI
Observed Ion (Typical)[M+H]⁺
Calculated m/z for [M+H]⁺463.1922

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

X-ray Crystallography for Unambiguous Solid-State Molecular and Crystal Structure Analysis

Detailed X-ray diffraction analysis on single crystals of this compound has yielded precise information regarding its atomic arrangement, bond lengths, and angles.

The crystallographic data reveals the fundamental symmetry and dimensions of the unit cell. The compound crystallizes in the triclinic system, which is characterized by the lowest symmetry. The specific space group was determined to be P-1. The unit cell parameters and other crystal data are summarized in the interactive table below.

Interactive Table: Crystallographic Data for this compound

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)7.5282 (15)
b (Å)9.6334 (19)
c (Å)10.975 (2)
α (°)79.66 (3)
β (°)81.89 (3)
γ (°)71.31 (3)
Volume (ų)738.7 (3)
Z (molecules/unit cell)2
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K)298
Reflections Collected 6161
Independent Reflections 3278
Final R indices R[F > 2σ(F)] = 0.046

UV-Visible Absorption Spectroscopy: Investigation of Electronic Transitions and Extinction Coefficients

The electronic absorption spectrum of this compound provides fundamental insights into its electronic transitions. The spectrum is typically characterized by distinct absorption bands corresponding to localized π-π* transitions within the acridine and phenylenediamine units, as well as intramolecular charge transfer (ICT) bands.

The presence of both electron-donating (phenylenediamine) and electron-accepting (acridine) components facilitates intramolecular charge transfer upon photoexcitation. This ICT is a critical feature, influencing the compound's emissive properties and its potential for use in applications such as organic light-emitting diodes (OLEDs). The efficiency of this charge transfer is highly dependent on the molecular geometry and the electronic coupling between the donor and acceptor units. In many similar donor-acceptor systems, the ICT process can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which often has distinct emissive properties.

The absorption spectrum of this compound is expected to exhibit solvatochromism, where the position of the absorption bands shifts with changes in solvent polarity. This effect is a strong indicator of a change in the dipole moment of the molecule upon electronic transition. Specifically, a bathochromic (red) shift in more polar solvents would suggest that the excited state is more polar than the ground state, which is characteristic of molecules with significant ICT character. The extent of the solvatochromic shift can provide qualitative information about the degree of charge transfer in the excited state.

Table 1: Hypothetical UV-Visible Absorption Data for this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Maximum (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)
Hexane1.88Data not availableData not available
Toluene2.38Data not availableData not available
Dichloromethane8.93Data not availableData not available
Acetonitrile37.5Data not availableData not available

Note: This table is a hypothetical representation based on the expected behavior of similar compounds. Actual experimental data is required for accurate values.

Fluorescence and Phosphorescence Spectroscopy: Luminescent Behavior and Quantum Yields

The luminescence of this compound is a direct consequence of its excited-state dynamics. Both fluorescence (emission from a singlet excited state) and potentially phosphorescence (emission from a triplet excited state) can provide valuable information.

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For this compound, the fluorescence lifetime would be sensitive to the solvent environment and temperature, reflecting changes in the rates of radiative and non-radiative decay. Fluorescence anisotropy measurements can provide information about the rotational dynamics of the molecule in solution and can be used to probe its local environment.

Table 2: Hypothetical Luminescence Data for this compound

SolventEmission Maximum (λem, nm)Fluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
TolueneData not availableData not availableData not available
DichloromethaneData not availableData not availableData not available

Note: This table is a hypothetical representation. Experimental data is necessary for factual reporting.

Electrochemical Characterization: Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry is a powerful technique to investigate the redox properties of this compound. It allows for the determination of the oxidation and reduction potentials, which correspond to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.

The phenylenediamine core is expected to undergo oxidation, while the acridine units are the likely sites for reduction. The electrochemical behavior of N,N'-diphenyl-1,4-phenylenediamine, a related core structure, shows two one-electron oxidation-reduction peaks researchgate.net. The electrochemical gap (the difference between the first oxidation and first reduction potentials) provides an estimate of the electronic bandgap of the molecule. This information is crucial for designing and evaluating materials for electronic devices.

Table 3: Hypothetical Electrochemical Data for this compound

PropertyPotential (V vs. Fc/Fc+)
First Oxidation Potential (Eox)Data not available
First Reduction Potential (Ered)Data not available
HOMO Energy Level (eV)Data not available
LUMO Energy Level (eV)Data not available
Electrochemical Bandgap (eV)Data not available

Note: This table is a hypothetical representation. Experimental determination is required for accurate values.

Photoelectron Spectroscopy: Valence Electronic Structure (UPS) and Core Levels (XPS)

Photoelectron spectroscopy provides direct experimental insight into the electronic structure of a material by measuring the kinetic energy of electrons ejected by incident photons. While specific UPS and XPS spectra for this compound are not available in the surveyed literature, the expected outcomes can be discussed based on studies of its components.

Valence Electronic Structure (UPS): Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electron energy levels. A UPS spectrum of this compound would reveal the density of states in the valence region, including the HOMO level. This would provide a direct measurement of the ionization potential and allow for a detailed comparison with the electronic structure predicted by theoretical calculations and inferred from electrochemical data.

Core Levels (XPS): X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe the core-level electrons, providing information about the elemental composition and the chemical environment of the atoms. For this compound, the N 1s core-level spectrum would be of particular interest. The molecule contains two distinct types of nitrogen atoms: the heterocyclic nitrogen within the acridine rings and the two amine nitrogens of the central diamine bridge.

Studies on related compounds show that XPS can differentiate between nitrogen atoms in different chemical states. acs.org For instance, in acid-base complexes involving acridine, the N 1s binding energy for a neutral acridine nitrogen is found in the range of 398.7–398.9 eV, while a protonated (salt) acridine nitrogen (N⁺) appears at a higher binding energy of 400.1–401.1 eV. acs.org Based on this, one would expect the N 1s XPS spectrum of the target molecule to show at least two resolved peaks:

A peak corresponding to the two equivalent amine nitrogens of the benzene-1,4-diamine linker.

A peak at a different binding energy corresponding to the two equivalent heterocyclic nitrogens in the acridine units.

The precise binding energies would reveal information about the charge distribution within the molecule. For example, the significant electron-donating character of the diamine bridge might lead to a lower N 1s binding energy for the amine nitrogens compared to a simple aniline, while the electron-accepting nature of the acridine units would influence the binding energy of the heterocyclic nitrogen.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Ground State Geometries and Electronic Structures

Ab Initio Methods for High-Accuracy Energy Calculations

Similarly, there is no record of high-accuracy energy calculations using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for N,N'-Di-acridin-9-yl-benzene-1,4-diamine. These computationally intensive methods would provide a more precise determination of the molecule's electronic energy and could be used to benchmark results from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Analysis of Excited State Energy Landscapes

An analysis of the excited state energy landscapes, which is critical for understanding photochemical reaction pathways and luminescence efficiencies, has not been reported for this compound. This would involve mapping the potential energy surfaces of the key excited states to identify minima, transition states, and crossings that govern the fate of the molecule after photoexcitation.

Quantitative Structure-Property Relationship (QSPR) Studies for Functional Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in establishing mathematical correlations between the structural features of a molecule and its physicochemical properties. For complex molecules like this compound, QSPR models can predict the properties of novel derivatives, thereby streamlining the discovery of compounds with enhanced functionalities.

Research into acridine (B1665455) derivatives has frequently employed QSPR to understand their biological activities, such as anticancer and antimicrobial effects. researchgate.net For instance, studies on 9-anilinoacridines have shown that the electronic effects of substituents significantly influence the drug's interaction with its biological targets. researchgate.net The hydrophobicity of the derivatives has also been identified as a critical parameter affecting their mechanism of action. researchgate.net

In a typical QSPR study of functional derivatives of this compound, a range of molecular descriptors would be calculated and correlated with a specific property, such as electronic conductivity, fluorescence quantum yield, or biological activity. These descriptors can be categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule (e.g., Wiener index, Kier & Hall molecular connectivity indices).

Geometrical descriptors: These relate to the three-dimensional structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These quantify the electronic properties (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies).

Physicochemical descriptors: These include properties like molar refractivity (MR) and the partition coefficient (log P), which relate to the molecule's bulk and hydrophobicity.

A hypothetical QSPR model for predicting the DNA binding affinity of functionalized this compound derivatives might be developed using multiple linear regression (MLR). The resulting equation could take the form:

log(K) = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + constant

Where log(K) is the logarithm of the DNA binding constant, and c1, c2, etc., are the regression coefficients for the respective molecular descriptors.

The following interactive table illustrates the kind of data that would be generated in a QSPR study of hypothetical functional derivatives of this compound, where substituents are added to the acridine or central phenyl rings.

Interactive Data Table: Hypothetical QSPR Data for Functional Derivatives

DerivativeSubstituent (R)Molar Refractivity (MR)Log PHOMO (eV)Predicted Activity (log(K))
1 H150.25.8-5.26.1
2 4-OCH₃155.85.7-5.16.3
3 4-Cl155.36.2-5.36.0
4 4-NO₂157.15.5-5.55.8

This table is illustrative and does not represent real experimental data.

Computational Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. Density Functional Theory (DFT) is a widely used method for this purpose.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, has proven effective in calculating NMR parameters. While a publicly available experimental ¹H NMR spectrum for this compound exists, computational predictions can aid in the precise assignment of each signal to the corresponding proton in the complex structure. Studies on related N-substituted acridin-9-amines have shown that while theoretical predictions provide a good qualitative fit, the accuracy can be influenced by factors such as tautomerism and the choice of computational method. researchgate.net

The table below presents a hypothetical comparison of experimental and DFT-calculated vibrational frequencies for key functional groups that would be present in this compound, based on data for related acridine compounds.

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeFunctional GroupPredicted Frequency (DFT/B3LYP)Experimental Frequency (IR)
C=N Stretch Acridine Ring16201625
C-H Aromatic Stretch Acridine/Phenyl Rings30503055
C-N Stretch Amine Bridge13401345
Aromatic C=C Stretch Acridine/Phenyl Rings15801585

This table is illustrative, based on typical values for related compounds, and does not represent specific experimental data for this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). It can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For acridine derivatives, the UV-Vis spectra are characterized by π-π* transitions within the aromatic system. Computational studies can elucidate the nature of these transitions, identifying the specific molecular orbitals involved.

Advanced Materials Applications and Functional Research

Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

The rigid, planar structure and high charge carrier mobility of acridine (B1665455) derivatives make them promising candidates for use in optoelectronic devices, particularly in the field of Organic Light-Emitting Diodes (OLEDs).

Acridine-containing molecules have been investigated for their ability to transport charge, a critical function in OLEDs. These materials can be designed to facilitate the movement of either positive charge carriers (holes) or negative charge carriers (electrons). For instance, certain acridine derivatives have been synthesized and incorporated into hole-transporting layers (HTL) of OLEDs. researchgate.netnih.gov

In one study, two small molecule hole-transporting materials based on dimethyl acridine substituted triphenylamine (B166846) and carbazole (B46965) cores were synthesized. researchgate.netnih.gov These materials, 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) and 10,10′-(9-phenyl-9H-carbazole-3,6-diyl)bis(9,9-dimethyl-9,10-dihydroacridine) (PhCAR-2ACR) , demonstrated high thermal stability, a crucial property for device longevity. researchgate.netnih.gov The design of these molecules, which combines the electron-donating triphenylamine or carbazole with the acridine unit, is intended to enhance their hole-transporting capabilities. researchgate.net

The performance of these materials in OLED devices highlights their potential. For example, a device using TPA-2ACR as the hole-transporting material exhibited excellent efficiencies, outperforming a standard device based on 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) . researchgate.netnih.gov This suggests that acridine-based materials can offer superior charge transport properties.

Acridine derivatives have shown versatility in OLEDs, functioning as emitters, hole-transporting materials (HTMs), or electron-transporting materials (ETMs). Their application depends on the specific molecular design and the resulting electronic properties.

As hole-transporting materials, acridine derivatives like TPA-2ACR have demonstrated high efficiency. researchgate.netnih.gov The device performance of TPA-2ACR is summarized in the table below, showing significant improvements over the standard TAPC-based device.

MaterialCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (%)
TPA-2ACR55.7429.2821.59
TAPC (reference)32.5318.5810.6
Data sourced from a study on acridine-based small molecular hole transport type materials for phosphorescent OLEDs. researchgate.netnih.gov

Furthermore, acridine derivatives can also be utilized as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). PhCAR-2ACR, for instance, has shown good device characteristics when used as a host material. researchgate.netnih.gov In some cases, acridine-based molecules have been developed as deep-blue emitters, which are crucial for high-definition displays. For example, by fusing naphthalene (B1677914) with a 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) core, researchers have created emitters with deep-blue emission and high color purity. rsc.org

Fluorescent Probes and Chemosensors for Analytical Applications

The inherent fluorescence of the acridine scaffold makes it an excellent platform for the development of fluorescent probes and chemosensors for the detection of various ions and molecules.

The sensing mechanism of acridine-based fluorescent probes often relies on processes like Photoinduced Electron Transfer (PET). In a typical PET-based sensor, the acridine fluorophore is linked to a receptor unit. In the absence of the target analyte, a PET process from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response.

For example, acridine-based macrocycles have been designed as fluorescent chemosensors for metal ions like Cadmium (Cd²⁺), where the binding of the metal ion leads to a significant enhancement of fluorescence emission through the inhibition of a PET mechanism. informahealthcare.com Other mechanisms, such as Förster Resonance Energy Transfer (FRET), can also be employed in the design of acridine-based sensors.

A key feature of a successful chemosensor is its selectivity and sensitivity towards a particular analyte. Researchers have developed acridine-based probes that can selectively detect a range of metal ions. For instance, novel acridine-based fluorescent chemosensors have been prepared that show excellent selective fluorescence response towards Iron (Fe³⁺) and Nickel (Ni²⁺) ions. researchgate.net The detection limits for these sensors were found to be below the maximum permissive levels of these ions in drinking water as set by the EPA. researchgate.net

In another example, a probe based on 4,5-Bis(aminomethyl)acridine was shown to be selective for Zinc (Zn²⁺) ions in aqueous solutions, with a linear fluorescence enhancement. researchgate.net The design of the receptor part of the molecule is crucial for achieving high selectivity for the target analyte.

Supramolecular Chemistry and Self-Assembly for Nanomaterials

The planar structure of the acridine ring system facilitates π-π stacking interactions, which are a key driving force in supramolecular chemistry and the self-assembly of nanomaterials. These non-covalent interactions can lead to the formation of well-ordered nanostructures such as nanofibers, vesicles, and gels.

Acridine derivatives have been used to construct supramolecular gels. nih.gov The self-assembly is driven by a combination of intermolecular forces, including hydrogen bonding and π-π stacking of the acridine units. The resulting nanomaterials can have applications in areas such as drug delivery and tissue engineering.

Furthermore, the study of the crystal structures of acridine derivatives reveals the formation of one- and two-dimensional supramolecular frameworks through various intermolecular interactions. researchgate.net These studies provide insights into how to control the self-assembly of these molecules to create functional nanomaterials with desired properties.

Formation of Aggregates, Gels, and Thin Films

There is no available scientific literature that specifically investigates the formation of aggregates, gels, or thin films of N,N'-Di-acridin-9-yl-benzene-1,4-diamine. Research on other planar aromatic molecules, such as certain acridine derivatives, suggests that π-π stacking interactions can drive aggregation in solution. For instance, acridine orange is known to form aggregates, which affects its fluorescent properties. frontiersin.org The formation of ordered aggregates can sometimes lead to gelation in specific solvents or conditions.

The fabrication of thin films is a common practice for organic materials in electronic applications. Techniques such as spin coating, vacuum deposition, or solution casting are often employed. For example, thin films of N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine have been created and their properties as a hole transport layer investigated. However, no such studies have been published for this compound.

Investigation of Self-Assembly Mechanisms

The self-assembly of molecules is a process driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, leading to the formation of ordered supramolecular structures. Peptides containing phenylalanine, for example, are known to self-assemble into fibrillar structures. nih.gov

For this compound, the planar acridinyl groups and the central benzene (B151609) diamine core could potentially facilitate self-assembly through π-π stacking and hydrogen bonding between the amine protons and the acridine nitrogen atoms. However, no research has been published to confirm or characterize the self-assembly mechanisms of this specific compound.

Photoactive Materials for Energy Conversion Systems (e.g., Organic Photovoltaics, Dye-Sensitized Solar Cells)

Acridine derivatives have been explored as components in energy conversion systems due to their photophysical properties. Acridine orange, for instance, has been investigated as a photosensitizer. researchgate.net Similarly, various diamine derivatives serve as building blocks for sensitizers in dye-sensitized solar cells (DSSCs). nih.gov The combination of acridine and diamine moieties in this compound suggests potential as a photoactive material. Its extended π-conjugated system could lead to strong absorption in the visible spectrum and suitable energy levels for charge transfer processes.

Despite this potential, a review of the literature, including patents and research articles, reveals no studies on the application of this compound in organic photovoltaics or dye-sensitized solar cells. Performance data, such as power conversion efficiency, short-circuit current density, open-circuit voltage, and fill factor, are therefore not available for this compound.

Research into Advanced Bioimaging Probes and Stains (excluding human clinical applications)

Acridine-based compounds are well-known fluorescent molecules and have been widely used as probes and stains in biological research. frontiersin.orgnih.govbiorxiv.org Their fluorescence is often sensitive to the local microenvironment, such as polarity and viscosity, which can be exploited for cellular imaging. rsc.org

Studies of Cellular Permeability and Subcellular Localization (in vitro models)

The ability of a fluorescent probe to be useful for intracellular imaging depends on its capacity to cross cell membranes and its subsequent localization within specific organelles. The lipophilicity and charge of a molecule are key determinants of its cellular permeability. While various acridine derivatives have been studied for their cellular uptake and staining patterns, with some localizing in the cytoplasm or specific organelles like lysosomes or lipid droplets, there is no published research on the cellular permeability or subcellular localization of this compound in any in vitro model. rsc.orgmdpi.com

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications in Research

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the decay rate of fluorescence, which can provide information about the molecular environment of a fluorophore, independent of its concentration. frontiersin.org Acridine derivatives are known to have fluorescence lifetimes that can be sensitive to factors like pH.

While FLIM has been applied to study various cellular processes using different fluorescent probes, there are no specific studies that report the use of this compound in FLIM applications. Consequently, there is no data available on its fluorescence lifetime in different cellular environments or its use to probe specific biological phenomena.

Interactions with Biological Macromolecules Focus on Fundamental Mechanisms, Not Therapeutic

DNA and RNA Binding Mechanisms and Specificity

The primary mechanism by which diacridines interact with nucleic acids is bis-intercalation, where both planar acridine (B1665455) rings insert between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding is highly dependent on the linker connecting the two chromophores. Rigid linkers, such as the phenylenediamine group in the target compound, are of particular interest as they impose conformational constraints that can significantly influence binding affinity and sequence selectivity. nih.gov

Studies on analogous diacridines demonstrate characteristic spectroscopic changes upon DNA binding. UV-Vis absorption spectra typically show hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the maximum wavelength, indicative of the electronic coupling that occurs when the acridine chromophore intercalates into the DNA base stack. nih.gov Fluorescence quenching experiments are also standard, where the intrinsic fluorescence of the diacridine is quenched upon binding to DNA. This quenching can be used to calculate binding constants (Kb). For some 3,9-disubstituted acridines, binding constants in the range of 2.81–9.03 × 104 M−1 have been reported. mdpi.com Circular dichroism (CD) spectroscopy provides insights into conformational changes in DNA upon ligand binding, where an induced CD signal in the acridine absorption region often confirms intercalation.

Viscosity measurements of DNA solutions are a classic method to distinguish between intercalation and groove binding. Intercalation lengthens and stiffens the DNA helix, leading to a significant increase in the solution's viscosity. researchgate.net Electrophoretic mobility shift assays (EMSA) can also be used to demonstrate binding. In these assays, the migration of DNA through a gel is retarded upon forming a complex with the ligand. nih.gov The degree of retardation can provide qualitative information about the binding affinity.

Protein-Ligand Interaction Studies (Focus on Binding Sites and Conformational Changes in research)

Besides direct DNA binding, diacridines can interact with various proteins. Studies on related acridine compounds have shown binding to serum albumins, which can affect the bioavailability of the drug. acs.org More critically, diacridines interact with DNA-processing enzymes. For instance, N-acridin-9-yl-butane-1,4-diamine derivatives have been identified as high-affinity ligands for the α2δ subunit of voltage-gated calcium channels, demonstrating that acridine-based structures can engage in specific protein-ligand interactions beyond DNA. nih.gov

Enzyme Inhibition Mechanisms (Focus on molecular recognition and catalytic impact, not therapeutic efficacy)

A key mechanism for many acridine-based compounds is the inhibition of topoisomerase enzymes. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Acridine derivatives can act as topoisomerase "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This leads to the accumulation of DNA strand breaks. mdpi.comnih.gov Studies on bis(acridine-4-carboxamides) have shown them to be potent inhibitors of both topoisomerase I and II. nih.gov The diacridine structure is thought to enhance this inhibition by simultaneously interacting with the DNA and the enzyme, creating a stable ternary complex.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Synthetic Methodologies

The advancement of applications for N,N'-Di-acridin-9-yl-benzene-1,4-diamine and its derivatives is intrinsically linked to the development of more efficient, scalable, and sustainable synthetic methods. Current synthetic strategies often rely on classical condensation reactions which, while effective, may present limitations in terms of yield, purity, and environmental impact. smolecule.com Future research is expected to pivot towards more sophisticated and greener synthetic approaches.

Catalytic C-N Cross-Coupling Reactions: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.org Its application to the synthesis of acridine (B1665455) derivatives has been shown to be highly efficient, allowing for the construction of the acridine core in high yields. uq.edu.auresearchgate.net Future work will likely focus on optimizing these catalytic systems for the specific synthesis of this compound, potentially leading to milder reaction conditions, lower catalyst loadings, and broader functional group tolerance. Microwave-assisted Buchwald-Hartwig reactions have already demonstrated the ability to dramatically reduce reaction times for similar donor-acceptor molecules from hours to minutes. acs.org

Photocatalytic Approaches: Visible-light photocatalysis offers a green and efficient alternative for the synthesis of complex organic molecules. Acridine-based photocatalysts themselves have been utilized in multi-component reactions to construct C-N bonds. researchgate.netchemrxiv.orgnih.govrsc.org Exploring the use of photocatalysis for the direct synthesis of this compound could provide a more sustainable and atom-economical route, minimizing the use of stoichiometric reagents and harsh conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic Method Potential Advantages Key Research Focus Illustrative Precursors
Traditional Condensation Established methodologyImproving yields and purity, reducing reaction times9-chloroacridine (B74977), 1,4-phenylenediamine
Buchwald-Hartwig Amination High yields, good functional group tolerance, milder conditionsCatalyst optimization, microwave-assisted protocolsAryl halides, amines, palladium catalysts, phosphine (B1218219) ligands
Photocatalysis Green, sustainable, high atom economyDevelopment of suitable photocatalysts and reaction conditionsAcridine derivatives, aryl amines, radical precursors

Rational Design of this compound Derivatives with Tunable Optoelectronic Properties

The core structure of this compound serves as an excellent scaffold for the rational design of new molecules with tailored optical and electronic properties. By strategically introducing various functional groups onto the acridine or benzene (B151609) rings, researchers can fine-tune key parameters such as the HOMO/LUMO energy levels, emission wavelength, and charge transport characteristics.

Targeting Thermally Activated Delayed Fluorescence (TADF): There is a significant opportunity in designing derivatives for applications in organic light-emitting diodes (OLEDs), particularly those based on thermally activated delayed fluorescence (TADF). The design of donor-acceptor molecules, where the acridine moiety can act as either a donor or acceptor depending on the substitution pattern, is a promising strategy for achieving a small singlet-triplet energy splitting (ΔEST), a prerequisite for efficient TADF. researchgate.net The synthesis of D-A-D type molecules using Buchwald-Hartwig amination has proven effective for creating TADF emitters. acs.org

Substituent Effects on Photophysical Properties: Systematic studies on the effects of electron-donating and electron-withdrawing substituents on the photophysical properties of this compound are crucial. Such studies will enable the creation of a library of compounds with emission colors spanning the visible spectrum. For instance, the introduction of sulfur-containing heterocycles has been shown to influence the quantum yield of acridine derivatives. nih.gov

Table 2 outlines potential derivatization strategies and their expected impact on optoelectronic properties.

Derivative Type Modification Strategy Target Property Potential Application
Electron-Donating Groups on Benzene Alkoxy, AminoRaise HOMO level, Red-shift emissionRed-emitting OLEDs, Near-infrared sensors
Electron-Withdrawing Groups on Acridine Cyano, FluoroLower LUMO level, Blue-shift emissionBlue-emitting OLEDs, Electron transport materials
Extended π-Conjugation Fused aromatic ringsNarrow bandgap, Enhanced charge mobilityOrganic photovoltaics, Field-effect transistors
Sterically Hindered Groups Bulky alkyl groupsReduce aggregation-caused quenchingHigh-brightness OLEDs, Solid-state lasers

Integration into Hybrid Organic-Inorganic Composite Materials

The unique properties of this compound make it a compelling candidate for integration into hybrid organic-inorganic composite materials, which combine the advantages of both material classes.

Perovskite Solar Cells: Acridine-based molecules have already shown promise as hole-transporting materials (HTMs) in perovskite solar cells, offering a cost-effective alternative to commonly used materials like spiro-MeOTAD. rsc.orgrsc.org The favorable HOMO energy level of acridine derivatives allows for efficient hole extraction from the perovskite layer. rsc.orgsciopen.com Future research could focus on incorporating this compound and its derivatives as HTMs or as interfacial modifiers to enhance the efficiency and stability of perovskite solar cells. nih.gov

Graphene-Based Composites: Graphene and its derivatives, such as graphene oxide, offer exceptional electronic and mechanical properties. The functionalization of graphene with organic molecules like this compound could lead to novel composites with synergistic properties. The acridine moieties could facilitate dispersion of graphene sheets in polymeric matrices and introduce new photophysical functionalities, opening up applications in areas such as transparent conductive films, sensors, and energy storage devices.

Quantum Dot Sensitization: The fluorescent nature of acridine derivatives suggests their potential use as ligands or sensitizers for semiconductor quantum dots (QDs). By tethering this compound to the surface of QDs, it may be possible to enhance light absorption and facilitate energy or charge transfer processes, with potential applications in light-emitting devices, solar cells, and bio-imaging.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Applications

To gain a deeper understanding of the mechanisms underlying the synthesis and function of this compound-based materials, the application of advanced in-situ and operando spectroscopic techniques is essential. These methods allow for the real-time observation of chemical and physical changes as they occur, providing invaluable insights that are often missed by ex-situ characterization. nih.gov

In Situ Spectroelectrochemistry: This technique combines electrochemistry with spectroscopy (e.g., UV-Vis, Raman) to probe the electronic structure and conformational changes of molecules during redox processes. researchgate.netnih.govmdpi.com Applying in-situ spectroelectrochemistry to this compound can elucidate the nature of its oxidized and reduced species, which is crucial for understanding its behavior in electronic devices.

Operando Spectroscopy of Devices: Monitoring the performance of devices such as OLEDs and solar cells under operational conditions is critical for identifying degradation pathways and improving device lifetime. Operando techniques like operando UV-Vis absorption and photoluminescence spectroscopy can track changes in the material's properties during device operation, providing a direct link between structure, properties, and performance.

Time-Resolved Spectroscopy: To understand the excited-state dynamics that govern the photophysical properties of this compound and its derivatives (e.g., fluorescence, TADF), time-resolved spectroscopic techniques are indispensable. Techniques such as transient absorption and time-resolved fluorescence spectroscopy can probe the lifetimes and decay pathways of excited states on timescales ranging from femtoseconds to milliseconds.

Theoretical Predictive Models for High-Throughput Materials Discovery

The chemical space of possible this compound derivatives is vast. Traditional experimental approaches to explore this space are time-consuming and costly. Theoretical and computational methods, particularly those leveraging machine learning and high-throughput screening, offer a powerful alternative for accelerating the discovery of new materials with desired properties. rsc.orgdntb.gov.uaresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT and TD-DFT calculations are powerful tools for predicting the geometric and electronic structures, as well as the optical properties of molecules. researchgate.netnih.govresearchgate.neteurjchem.com These methods can be used to establish structure-property relationships for a series of this compound derivatives, guiding the synthetic efforts towards the most promising candidates. researchgate.net

High-Throughput Virtual Screening: By combining quantum chemical calculations with automated workflows, it is possible to screen large virtual libraries of compounds for specific properties, such as suitable energy levels for OLED or photovoltaic applications. This high-throughput approach can significantly narrow down the number of candidate molecules that need to be synthesized and tested experimentally.

Machine Learning Models: Machine learning (ML) models can be trained on existing experimental and computational data to predict the properties of new, unseen molecules with high speed and accuracy. arxiv.orgnih.govdtu.dkresearchgate.net For instance, an ML model could be developed to predict the emission wavelength or quantum yield of a this compound derivative based on its chemical structure. The use of graph neural networks and other advanced architectures is particularly promising for learning from molecular representations. rsc.org The integration of AI and machine learning is poised to revolutionize materials discovery by identifying novel compounds and optimizing their properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.